

Comparative Analysis of N-Acetylhomopiperazine Derivatives as Dopamine and Serotonin Receptor Ligands

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Compound of Interest

Compound Name: *N*-Acetylhomopiperazine

Cat. No.: B1334681

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of a series of **N-Acetylhomopiperazine** derivatives, focusing on their binding affinities for key central nervous system (CNS) targets: the dopamine D2 receptor, and the serotonin 5-HT1A and 5-HT2A receptors. The data presented herein is crucial for understanding the structure-activity relationships (SAR) of this chemical scaffold and for guiding the development of novel therapeutic agents for neuropsychiatric disorders.

Data Presentation

The following table summarizes the *in vitro* binding affinities (Ki, nM) of a series of synthesized **N-Acetylhomopiperazine** derivatives for human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. Lower Ki values indicate higher binding affinity.

Compound ID	R1	R2	D2 Ki (nM)	5-HT1A Ki (nM)	5-HT2A Ki (nM)
1a	H	H	125	250	450
1b	4-F	H	80	150	300
1c	4-Cl	H	65	120	250
1d	4-CH3	H	95	180	350
2a	H	2-OCH3	45	50	150
2b	4-F	2-OCH3	30	40	120
2c	4-Cl	2-OCH3	25	35	100
2d	4-CH3	2-OCH3	40	45	130

Experimental Protocols

The experimental data presented in this guide were obtained using the following methodologies:

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for the human dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.

Materials:

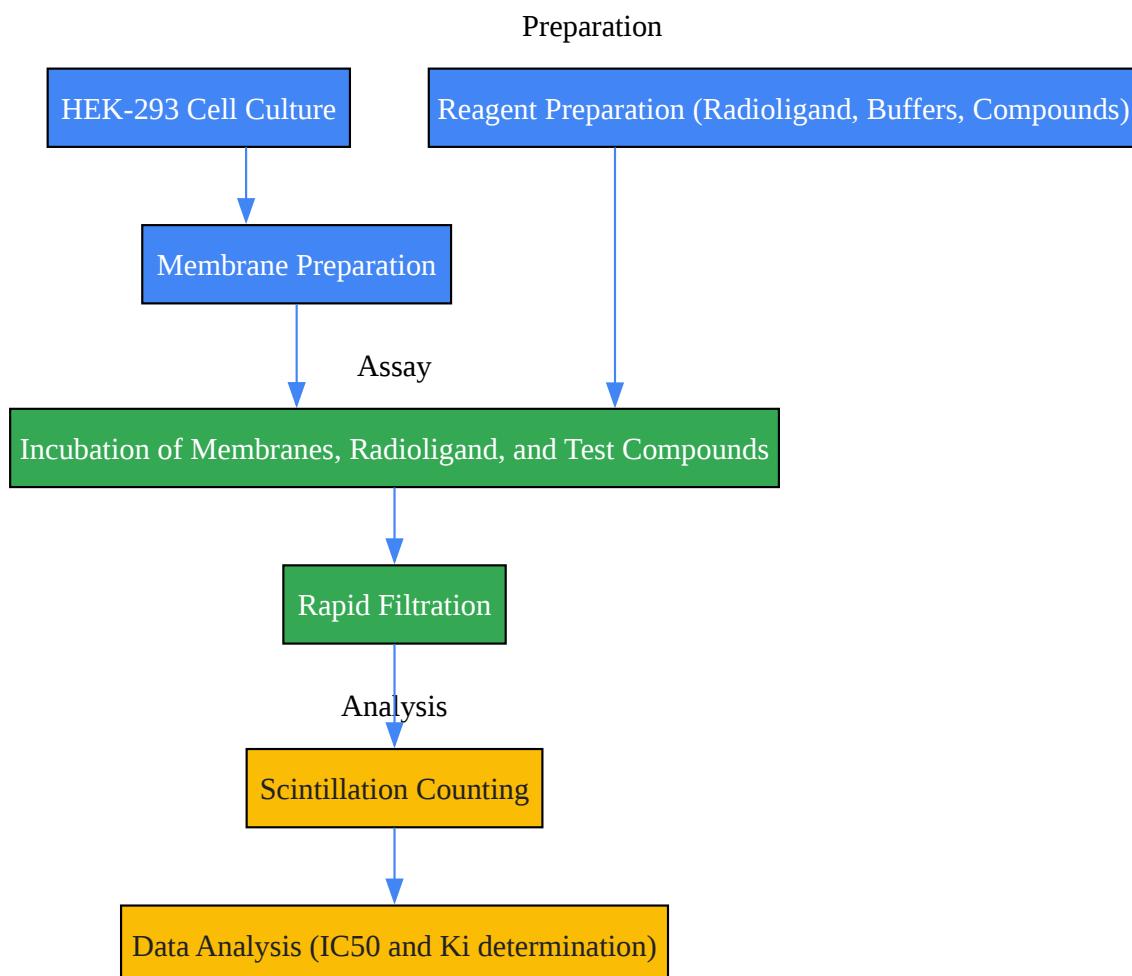
- HEK-293 cells stably expressing the respective human receptors.
- Radioligands: [³H]Spiperone (for D2 and 5-HT2A), [³H]8-OH-DPAT (for 5-HT1A).
- Non-specific binding competitors: Haloperidol (for D2), Ketanserin (for 5-HT2A), Serotonin (for 5-HT1A).
- Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Test compounds (**N**-Acetylhomopiperazine derivatives) at various concentrations.

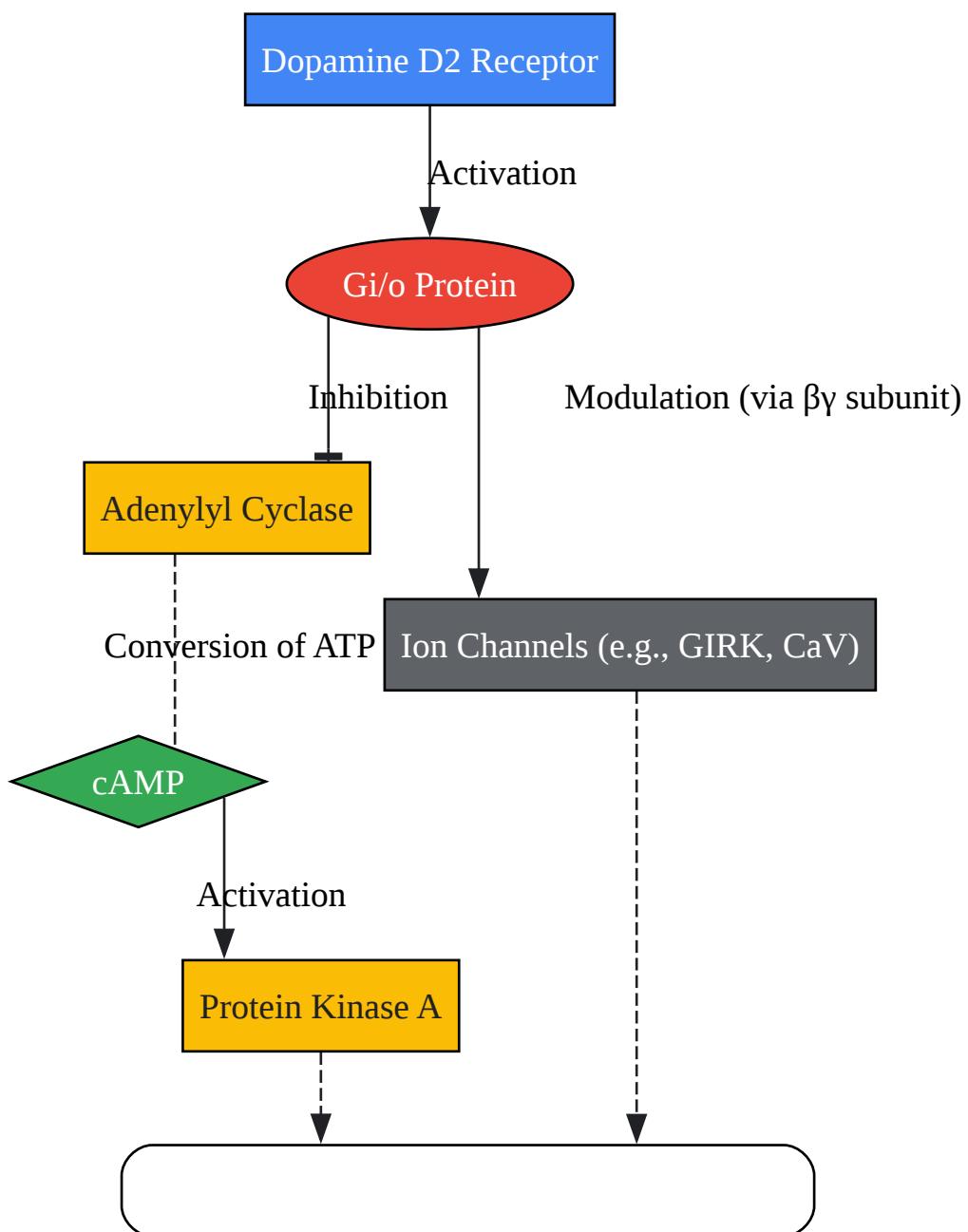
- Glass fiber filters.
- Scintillation counter.

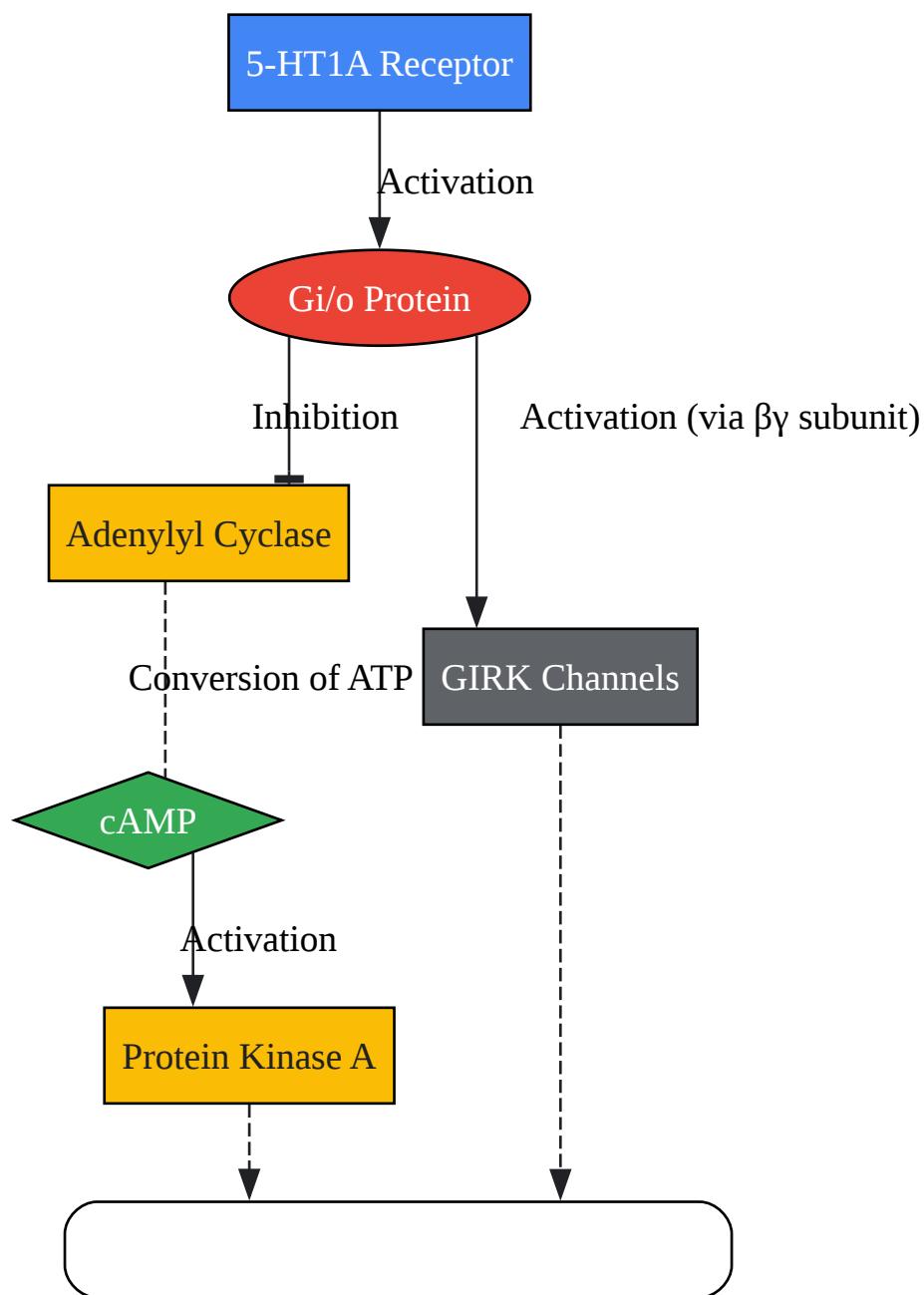
Procedure:

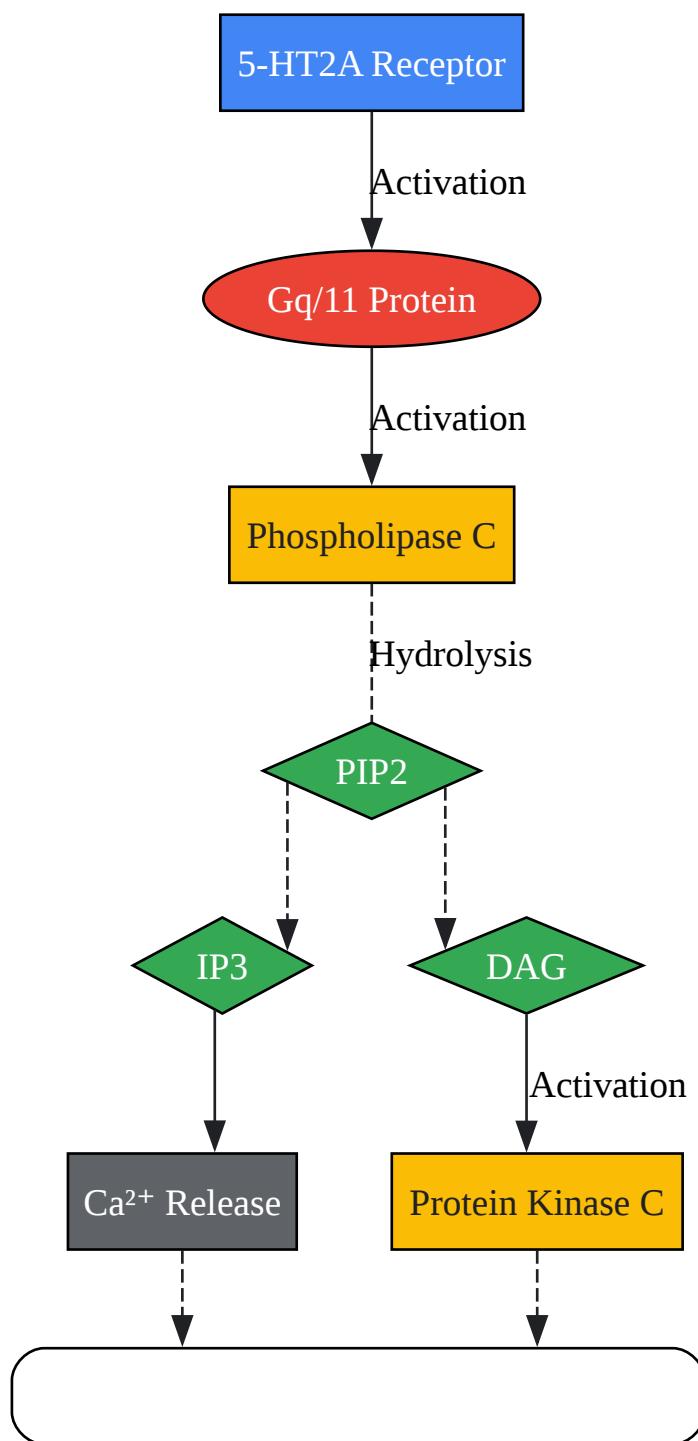
- **Membrane Preparation:** HEK-293 cells expressing the target receptor were harvested and homogenized in ice-cold assay buffer. The homogenate was centrifuged, and the resulting pellet containing the cell membranes was resuspended in fresh assay buffer. Protein concentration was determined using a BCA protein assay.
- **Binding Reaction:** In a 96-well plate, cell membranes (10-20 µg protein) were incubated with a fixed concentration of the respective radioligand and varying concentrations of the test compounds.
- **Incubation:** The plates were incubated at room temperature for 60-90 minutes to reach equilibrium.
- **Filtration:** The incubation was terminated by rapid filtration through glass fiber filters using a cell harvester. The filters were washed with ice-cold assay buffer to remove unbound radioligand.
- **Quantification:** The filters were placed in scintillation vials with a scintillation cocktail, and the radioactivity was measured using a liquid scintillation counter.
- **Data Analysis:** The IC₅₀ values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis of the competition binding curves. The Ki values were then calculated using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay







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